molecular formula C17H17NO4 B1195460 Hainanensine CAS No. 79233-02-6

Hainanensine

Cat. No. B1195460
CAS RN: 79233-02-6
M. Wt: 299.32 g/mol
InChI Key: JIRBNIFNFVADKU-UHFFFAOYSA-N
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Description

Hainanensine is a natural product found in Dianthus versicolor and Dianthus chinensis with data available.

Scientific Research Applications

Chemistry and Derivatives

Hainanensine and its analogs, such as 6, were obtained through intramolecular regiospecific cyclization. This process led to various derivatives (7~12), with their stereochemistry established by chemical correlation, spectral analysis, and X-ray diffraction (G. Ji, 1993).

Metabolism Studies

The in vitro metabolism of a hainanensine derivative, HH07A, was studied using rat liver microsomes. A method using HPLC-DAD was developed to screen metabolites from the microsomal incubation system, identifying two metabolites and determining their chemical structures (W. Zhang, T. Zhou, Y. Cui, 1997).

Antitumor Activity

Research on hainanensine analogues, specifically a synthetic analogue 2a, revealed significant antitumor activity. Among several compounds tested, compound 8 demonstrated notable activity. Its diastereomer, (+/-)8B, showed an IC50 of 1.9 mol/L, indicating potential for further exploration in cancer treatment (D. Yin, C. Xu, Y. S. Gao, D. Liu, S. Wen, J. Y. Guo, 1992).

Ethnobotanical Uses

An ethnobotanical study on Hainan Island revealed the use of various medicinal plants by local communities, including those related to hainanensine. This study offers insight into traditional medicinal uses and highlights the importance of preserving this knowledge amid environmental degradation (Dong-Lin Li, F. Xing, 2016).

Pharmacological Research on Related Species

Tinospora hainanensis, related to hainanensine, shows promise in treating osteoporosis and arthritis, indicating a broader scope for research on compounds from the same region or family (L. Ming-sheng, 2010).

Nutrient Dynamics Research

A study in eastern Hainan Island examined nutrient dynamics in coastal ecosystems. While not directly related to hainanensine, it provides context for the environmental factors that may affect the growth and development of plants from which hainanensine is derived (Ruihuan Li, Shilin Liu, Yan Li, Guoling Zhang, J. Ren, Jian Zhang, 2014).

properties

CAS RN

79233-02-6

Product Name

Hainanensine

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

9-hydroxy-9-methyl-4,6-dioxa-16-azapentacyclo[9.7.1.03,7.08,19.012,16]nonadeca-1,3(7),8(19),11-tetraen-10-one

InChI

InChI=1S/C17H17NO4/c1-17(20)14-12-9(7-11-15(14)22-8-21-11)4-6-18-5-2-3-10(18)13(12)16(17)19/h7,20H,2-6,8H2,1H3

InChI Key

JIRBNIFNFVADKU-UHFFFAOYSA-N

SMILES

CC1(C2=C3C(=CC4=C2OCO4)CCN5CCCC5=C3C1=O)O

Canonical SMILES

CC1(C2=C3C(=CC4=C2OCO4)CCN5CCCC5=C3C1=O)O

synonyms

hainanensine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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